molecular formula C10H15N5O B1471935 1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one CAS No. 1523744-58-2

1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B1471935
CAS No.: 1523744-58-2
M. Wt: 221.26 g/mol
InChI Key: SYIIOQMUOSBRET-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for the compound is 1S/C10H15N5O/c1-14-4-6-15(7-5-14)8-10-2-3-11-9-12-10/h2-3,9H,4-8H2,1H3,(H2,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

The compound is a light yellow to brown powder or crystal . It has a melting point of 148 °C . The compound is slightly soluble in acetonitrile, chloroform, and water .

Scientific Research Applications

Antiviral Applications

A study focused on the synthesis of new 5-substituted piperazinyl-4-nitroimidazole derivatives, aiming to develop non-nucleoside reverse transcriptase inhibitors for HIV. The synthesized compounds were evaluated for their anti-HIV-1 and anti-HIV-2 activities, highlighting the potential of this scaffold in antiviral drug development (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antitumor Activity

Piperazine-based tertiary amino alcohols and their dihydrochlorides were synthesized from derivatives of this compound, with the intent of exploring their effects on tumor DNA methylation processes. This research indicates the compound's utility in generating derivatives with potential antitumor properties (Hakobyan et al., 2020).

Another study synthesized 1,2,4-triazine derivatives bearing the piperazine amide moiety to investigate their anticancer activities, particularly against breast cancer cells. This study exemplifies the compound's relevance in creating derivatives for cancer therapy (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Synthesis and Chemical Characterization

Research has also been conducted on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating an efficient method for generating compounds with potential pharmacological activity (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Inflammatory Activity

A novel set of compounds synthesized from the base compound was evaluated for their anti-inflammatory activity, showcasing the versatility of this chemical structure in producing potential anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).

Safety and Hazards

The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It has hazard statements H302+H332, H315, H319, and H335, indicating that it may be harmful if swallowed or inhaled, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-[4-(6-aminopyridazin-3-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-8(16)14-4-6-15(7-5-14)10-3-2-9(11)12-13-10/h2-3H,4-7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIIOQMUOSBRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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